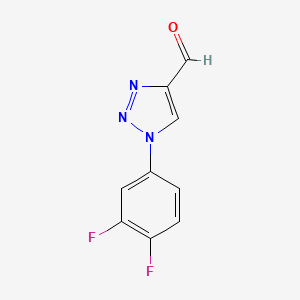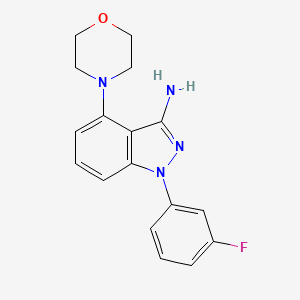
1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine
Descripción general
Descripción
1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine (FPMIA) is a novel indazole-based compound that has been studied for its potential use in various scientific applications. FPMIA is a synthetic compound that can be synthesized from a variety of starting materials, including 3-fluorophenylmagnesium bromide, 4-morpholine, and 1H-indazole. FPMIA has been studied for its potential use in drug discovery, as a substrate for enzyme assays, and as a fluorescent probe for biological imaging.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for enzyme assays to measure enzyme activity, as a fluorescent probe for biological imaging, and as a drug discovery tool. It has also been used to study the structure-activity relationships of various compounds.
Mecanismo De Acción
1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine is believed to act as an agonist of the G protein-coupled receptor (GPCR) family. GPCRs are proteins that are found in the cell membrane and are involved in a variety of cellular processes, including signal transduction and cell-to-cell communication. When 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine binds to a GPCR, it activates the receptor and initiates a signal transduction cascade, which can lead to various cellular responses.
Biochemical and Physiological Effects
1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been studied for its potential use in drug discovery and as a fluorescent probe for biological imaging. In addition, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been shown to have various biochemical and physiological effects. For example, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been shown to modulate the activity of various enzymes, including the enzyme acetylcholinesterase, which plays a role in memory and learning. 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has also been shown to affect the expression of various genes, including those involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify, and it has a low toxicity profile. In addition, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has a wide range of applications, from drug discovery to biological imaging. However, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine is not very selective for its target GPCR, which can lead to off-target effects.
Direcciones Futuras
There are several potential future directions for the use of 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine. One potential direction is to explore its use as a drug target for various diseases, such as cancer and neurological disorders. In addition, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine could be used to study the structure-activity relationships of various compounds, and to develop more selective and specific agonists of GPCRs. Finally, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine could be used as a fluorescent probe for biological imaging, allowing researchers to visualize and study cellular processes in more detail.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-4-morpholin-4-ylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c18-12-3-1-4-13(11-12)22-15-6-2-5-14(16(15)17(19)20-22)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXPCFYSKSIABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C(=NN3C4=CC(=CC=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





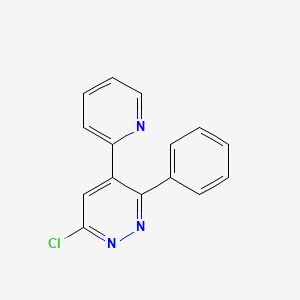
![tert-Butyl 3-[(dimethylamino)carbonyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1467579.png)
![tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate](/img/structure/B1467580.png)
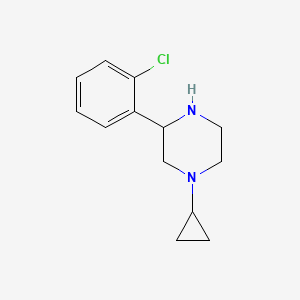

![1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467585.png)
![(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol](/img/structure/B1467589.png)
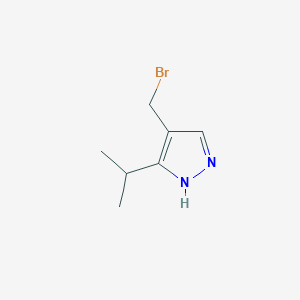
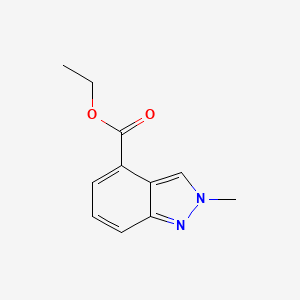
![N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1467593.png)
![1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467598.png)
